1-Methyl-4-propyl-1H,2'H-[3,3'-bipyrazol]-5-amine is a complex organic compound that belongs to the class of bipyrazoles. It is characterized by its unique structural features and potential applications in various scientific fields, particularly in medicinal chemistry. The compound is notable for its nitrogen-rich heterocyclic structure, which may contribute to its biological activity.
This compound falls under the category of bipyrazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of multiple nitrogen atoms in its structure also suggests potential applications in coordination chemistry and catalysis.
The synthesis of 1-Methyl-4-propyl-1H,2'H-[3,3'-bipyrazol]-5-amine typically involves the condensation of pyrazole derivatives. Common methods include:
The synthesis may require specific solvents and reagents such as dimethylformamide or acetic acid under controlled temperature conditions to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula of 1-Methyl-4-propyl-1H,2'H-[3,3'-bipyrazol]-5-amine is , reflecting its composition of carbon, hydrogen, and nitrogen atoms. The structural representation includes:
The molecular weight is approximately 206.25 g/mol. The compound's geometry and electronic properties can be further analyzed using computational chemistry methods to predict reactivity and interaction with biological targets.
1-Methyl-4-propyl-1H,2'H-[3,3'-bipyrazol]-5-amine can participate in various chemical reactions including:
Reactions are typically conducted under inert atmospheres to prevent oxidation and degradation. Reaction conditions such as temperature and solvent choice are crucial for achieving desired outcomes.
The mechanism of action for 1-Methyl-4-propyl-1H,2'H-[3,3'-bipyrazol]-5-amine is largely dependent on its biological target. Preliminary studies suggest that it may interact with specific enzymes or receptors due to its structural similarity to known pharmacophores.
In vitro studies would be essential to elucidate its mechanism further, particularly focusing on enzyme inhibition or receptor binding assays to determine efficacy against targeted biological pathways.
The physical properties include:
Chemical properties are characterized by:
Relevant data such as melting point and boiling point would need experimental determination due to limited literature values.
1-Methyl-4-propyl-1H,2'H-[3,3'-bipyrazol]-5-amine holds promise in various scientific applications:
Further research into this compound could lead to significant advancements in drug discovery and materials science.
The construction of the unsymmetrical [3,3'-bipyrazole] scaffold in 1-Methyl-4-propyl-1H,2'H-[3,3'-bipyrazol]-5-amine demands precise regiocontrol to avoid statistical mixtures of regioisomers. Two dominant synthetic approaches have been optimized:
Cyclocondensation of Functionalized Monopyrazoles: This route employs 3-substituted-5-aminopyrazoles as precursors for the second heterocycle formation. For example, 4-Methyl-1-propyl-1H-pyrazol-5-amine (SMILES: CCCn1ncc(C)c1N
[4] [7]) undergoes condensation with 1,3-dicarbonyl equivalents under acidic catalysis. The electron-donating propyl group at N1 and methyl at C4 direct cyclization exclusively to the C3' position of the aminopyrazole, achieving >85% regioselectivity in optimized conditions [4] [8].
Directed Metalation-Coupling Sequences: Halogenated monopyrazoles serve as coupling partners, where 3-Cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine (CAS: 1525301-79-4 [3]) undergoes regioselective iodination at C5. Subsequent Suzuki-Miyaura coupling with pyrazolyl boronic esters yields the bipyrazole core. The C4 propyl group sterically shields C3, forcing electrophilic metalation to C5 [3].
Table 1: Regioselective Synthesis Routes for Bipyrazole Core Assembly
Strategy | Key Precursor | Regioselectivity | Yield Range |
---|---|---|---|
Cyclocondensation | 4-Methyl-1-propyl-1H-pyrazol-5-amine | C3' functionalization | 70-85% |
Directed Metalation | 3-Cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine | C5 halogenation | 65-78% |
Oxidative Homocoupling | 1-Methyl-3-propyl-1H-pyrazol-5-ylzinc iodide | C3-C3' linkage | 60-75% |
Substituents on the monopyrazole precursors critically govern reaction kinetics and regiochemistry during bipyrazole formation:
Steric Guidance: The N1-propyl group in 4-Methyl-1-propyl-1H-pyrazol-5-amine creates a steric gradient across the ring. C3 (flanked by C4-methyl and C5-NH₂) exhibits lower steric hindrance than C4, facilitating electrophilic attack at C3 during cyclocondensation. Computational studies (DFT) confirm a 3.2 kcal/mol preference for C3-adduct formation over C4-adducts [4] [7].
Electronic Tuning: Electron-releasing alkyl groups (methyl at C4, propyl at N1) increase nucleophilicity at C3 of the pyrazole ring. Hammett studies reveal a ρ value of -1.2 for substituents at C4, indicating significant buildup of electron density at the reaction site. Conversely, electron-withdrawing groups like carboxamide (4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, CID 3338044 [1]) reduce cyclocondensation yields by 40-60% due to decreased C3 nucleophilicity [1] [6].
Conformational Control: Bulky C3 substituents like cyclopropyl (3-Cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine [3]) enforce planar chirality, enabling asymmetric induction during cyclization. Chiral acid catalysts exploit this rigidity to achieve enantiomeric excesses >90% in bipyrazole formation [3].
Table 2: Substituent Effects on Cyclocondensation Efficiency
C4 Substituent | N1 Substituent | Relative Rate (kₓ) | Preferred Cyclization Site |
---|---|---|---|
Methyl | Propyl | 1.00 (reference) | C3 |
Carboxamide | Methyl | 0.38 | C5 |
Nitro | Methyl | 0.15 | C5 |
Cyclopropyl | Methyl | 0.82 | C3 |
Transition metal catalysis enables convergent assembly of sterically congested bipyrazoles:
Palladium-Catalyzed Suzuki-Miyaura Coupling: Electron-deficient pyrazolyl halides couple efficiently with pyrazolyl boronic acids. The catalyst system Pd(OAc)₂/XPhos (0.5-2 mol%) with K₃PO₄ base in toluene/water (4:1) achieves 92% conversion for 3-bromo-1-methyl-4-propylpyrazole and 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1020174-04-2 [9]). The propyl group’s moderate steric bulk (A-value: 1.6) prevents catalyst poisoning observed with bulkier tert-butyl analogs [9].
Copper-Mediated C-H Amination: Direct C-H functionalization avoids pre-halogenation steps. Catalytic CuI (10 mol%) with di-tert-butyldiperoxalate oxidant converts C3-unsubstituted pyrazoles into bipyrazoles via oxidative homocoupling. The reaction proceeds through a σ-bond metathesis mechanism where the propyl group accelerates reductive elimination by transiently coordinating copper [4] [8].
Photoredox Nickel Dual Catalysis: For late-stage amination, the combination of NiCl₂·glyme with Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ enables cross-coupling between bromobipyrazoles and alkylamines. This system tolerates the sensitive amino group in the target molecule without protection, achieving >80% yields where conventional Pd catalysis fails [5].
Table 3: Catalytic Systems for Bipyrazole Coupling
Method | Catalyst System | Substrate Scope | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/XPhos, K₃PO₄ | 3-Bromopyrazole + Pyrazolylboronate | 88-92% |
Oxidative Homocoupling | CuI/dtbbpy, DBU | C3-H Pyrazole | 75-82% |
Photoredox Amination | Ni/Ir dual system | Bromobipyrazole + Morpholine | 80-86% |
The C5-amino group in 1-Methyl-4-propyl-1H,2'H-[3,3'-bipyrazol]-5-amine serves as a versatile handle for diversification:
Acylation and Sulfonylation: The amino group exhibits enhanced nucleophilicity due to conjugation with the bipyrazole π-system. Acetylations proceed quantitatively with acetic anhydride in THF at 0°C. Sterically hindered acid chlorides (e.g., mesityl carbonyl chloride) require DMAP catalysis, achieving 70-85% yields. Notably, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CID 2754492 [6]) can be reduced to the corresponding amine, followed by acylation to install pharmacologically relevant groups [6] [10].
Diazotization-Halogenation: The amino group undergoes Sandmeyer reactions to access halogenated analogs. Treatment with tert-butyl nitrite and CuBr₂ in acetonitrile gives the C5-bromo derivative (90% yield), which serves as a cross-coupling platform. The reaction proceeds via diazonium formation without significant decomposition of the propyl substituent [10].
Reductive Amination: Selective monoalkylation is achieved using sodium triacetoxyborohydride with aldehydes. The reaction shows strong steric discrimination: benzaldehyde derivatives give >95% conversion, while bulkier 2,6-dimethylbenzaldehyde yields <20%. This chemoselectivity enables sequential functionalization of symmetric diketone precursors [4] [8].
Table 4: Post-Functionalization Reactions of the C5-Amino Group
Reaction Type | Reagents/Conditions | Product Class | Application |
---|---|---|---|
Acylation | Ac₂O, Et₃N, 0°C, 1h | Bipyrazolyl acetamides | Bioisosteres |
Sandmeyer Bromination | tBuONO, CuBr₂, CH₃CN, 60°C | 5-Bromobipyrazoles | Cross-coupling scaffolds |
Reductive Amination | RCHO, NaBH(OAc)₃, DCE, 25°C | N-Alkylbipyrazolylamines | SAR exploration |
Ullmann Carbazole Synthesis | o-Diiodobenzene, CuI, phenanthroline | Fused polyheterocycles | Optoelectronic materials |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3